![molecular formula C26H22FN3O2 B2368217 8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866810-95-9](/img/structure/B2368217.png)
8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of pyrazoloquinolines, which have been found to have various biological activities.
Scientific Research Applications
Biochemical Applications
- Quinoline derivatives, including those similar to the specified compound, are known as efficient fluorophores and are used in biochemistry and medicine for studying various biological systems, especially DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
Medicinal Chemistry
- In medicinal chemistry, quinoline derivatives, analogous to the specified compound, have been studied for their potential as anti-inflammatory agents through in-vitro and in-silico analysis (Sureshkumar et al., 2017).
- Conformationally constrained pyrazolo[4,3-c]quinoline derivatives have been synthesized as potential ligands for the estrogen receptor, indicating their relevance in hormone-related medical research (Kasiotis et al., 2006).
Antimicrobial Research
- Novel hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from similar structures have shown significant antitubercular activity against Mycobacterium tuberculosis, demonstrating the potential of such compounds in antimicrobial research (Kantevari et al., 2011).
Photoluminescence Applications
- Research has been conducted on the photoluminescence applications of quinoxaline derivatives, which are structurally related to the compound , highlighting their potential in optical and electronic applications (Mancilha et al., 2006).
Antibacterial and Anticancer Agents
- Novel 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds, structurally related to the specified compound, have been synthesized and evaluated for their antibacterial and anticancer properties, showing promising results in cytotoxic evaluations (Adimule et al., 2014).
Anxiolytic Properties
- Pyrazolo[4,3-c]quinolin-3-ones, structurally similar to the specified compound, have been synthesized and evaluated for their anxiolytic properties in vivo, indicating the potential therapeutic applications of such compounds in neuropsychiatric disorders (López Rivilli et al., 2018).
properties
IUPAC Name |
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-20-12-13-24-21(14-20)26-22(16-30(24)15-18-6-4-5-7-23(18)27)25(28-29-26)17-8-10-19(31-2)11-9-17/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMYCVBJYANLLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2368137.png)
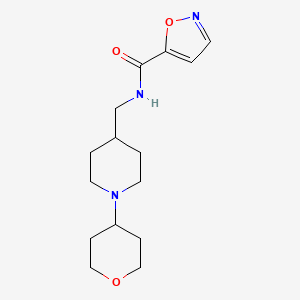
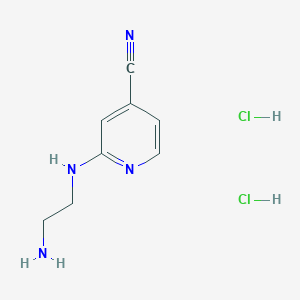
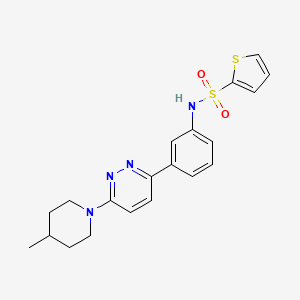


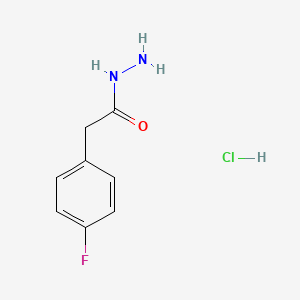
![N-(2,4-dimethoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2368151.png)

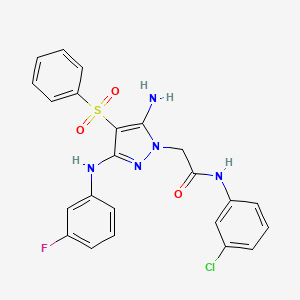
![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)
